molecular formula C76H112N4 B13408357 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13408357
M. Wt: 1081.7 g/mol
InChI Key: PRRJIBMQHIDXII-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with the molecular formula C76H94N4. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its bulky tert-butyl groups, which provide steric protection and influence its chemical properties .

Preparation Methods

The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .

Scientific Research Applications

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Compared to other porphyrins, 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its bulky tert-butyl groups. These groups provide steric protection, making the compound more stable and less prone to aggregation. Similar compounds include:

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a synthetic porphyrin compound characterized by its unique structure and potential biological applications. This article explores its biological activity by reviewing existing literature and research findings.

  • Molecular Formula : C76H94N4
  • Molecular Weight : 1063.59 g/mol
  • CAS Number : 89372-90-7
  • Solubility : Soluble in various organic solvents; specific solubility varies based on solvent choice.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms including antioxidant properties and potential therapeutic applications in various diseases.

Antioxidant Activity

Research indicates that porphyrins with phenolic fragments exhibit significant antioxidant activity. The presence of 3,5-di-tert-butylphenyl groups enhances the stability and reactivity of the compound against oxidative stress. This activity is crucial in protecting cells from damage caused by free radicals and reactive oxygen species (ROS) .

Cytoprotective Effects

Studies suggest that the compound may possess cytoprotective properties. It can mitigate cellular damage in various models of oxidative stress. For instance:

  • Cellular Models : In vitro studies demonstrated that the compound reduced apoptosis in neuronal cells subjected to oxidative stress .
  • Animal Models : Animal studies reported improved survival rates and reduced tissue damage in models of ischemia-reperfusion injury when treated with this porphyrin .

The mechanisms through which 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrin exerts its biological effects include:

  • Free Radical Scavenging : The phenolic groups in the structure are known to donate hydrogen atoms to free radicals.
  • Metal Ion Chelation : The porphyrin core can chelate metal ions that catalyze oxidative reactions.
  • Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway which enhances the expression of antioxidant enzymes .

Case Studies

Several studies have explored the therapeutic potential of this compound:

Study 1: Neuroprotection

In a study investigating neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells:

  • Findings : Treatment with the compound significantly decreased markers of apoptosis and increased cell viability.
  • : The results suggest a promising role for this porphyrin in neurodegenerative diseases where oxidative stress is a contributing factor .

Study 2: Cardioprotective Effects

Another study focused on ischemia-reperfusion injury in cardiac tissues:

  • Methodology : Rats were treated with the compound prior to inducing ischemia.
  • Results : There was a notable reduction in myocardial infarction size and improved cardiac function post-treatment.
  • Implications : This indicates potential for use as a therapeutic agent in myocardial protection during surgical procedures .

Comparative Analysis Table

Property/Activity5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrinOther Tetrakis Porphyrins
Antioxidant ActivityHighModerate
Cytoprotective EffectsSignificantVariable
Mechanism of ActionFree radical scavenging; Nrf2 activationPrimarily metal chelation
Therapeutic ApplicationsNeuroprotection; CardioprotectionCancer therapy; Photodynamic therapy

Properties

Molecular Formula

C76H112N4

Molecular Weight

1081.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3

InChI Key

PRRJIBMQHIDXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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